2,6-Dimethoxy-N-[3-(1-methylcyclohexyl)-1,2-oxazol-5-yl]benzamide
Description
2,6-Dimethoxy-N-[3-(1-methylcyclohexyl)-1,2-oxazol-5-yl]benzamide is a benzamide derivative featuring a 2,6-dimethoxy-substituted aromatic ring linked via an amide bond to a 5-isoxazolyl group. The isoxazole ring is further substituted at the 3-position with a 1-methylcyclohexyl moiety.
Properties
CAS No. |
82558-66-5 |
|---|---|
Molecular Formula |
C19H24N2O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2,6-dimethoxy-N-[3-(1-methylcyclohexyl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C19H24N2O4/c1-19(10-5-4-6-11-19)15-12-16(25-21-15)20-18(22)17-13(23-2)8-7-9-14(17)24-3/h7-9,12H,4-6,10-11H2,1-3H3,(H,20,22) |
InChI Key |
QDWFOWXCNOQUJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)C2=NOC(=C2)NC(=O)C3=C(C=CC=C3OC)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Preparation of the substituted benzoyl chloride or benzoyl derivative (2,6-dimethoxybenzoyl chloride)
- Synthesis of the substituted isoxazolyl amine intermediate (3-(1-methylcyclohexyl)-1,2-oxazol-5-amine)
- Coupling of the benzoyl chloride with the isoxazolyl amine to form the target benzamide
This approach is consistent with classical amide bond formation techniques in organic synthesis.
Stepwise Preparation Details
Synthesis of 2,6-Dimethoxybenzoyl Chloride
- Starting from 2,6-dimethoxybenzoic acid, conversion to the corresponding acid chloride is achieved using reagents such as thionyl chloride (SOCl2) or oxalyl chloride under reflux conditions.
- The acid chloride is isolated and used immediately due to its reactivity.
Preparation of 3-(1-methylcyclohexyl)-1,2-oxazol-5-amine
- The isoxazole ring is constructed via cyclization reactions involving hydroxylamine derivatives and appropriate keto-nitrile precursors.
- For example, a keto-nitrile intermediate bearing the 1-methylcyclohexyl substituent is reacted with hydroxylamine hydrochloride under basic aqueous conditions and reflux to form the isoxazol-5-amine.
- Purification is typically done by extraction and recrystallization.
Coupling Reaction to Form the Benzamide
- The amine intermediate is reacted with 2,6-dimethoxybenzoyl chloride in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) under inert atmosphere (argon or nitrogen).
- A base such as sodium hydride (NaH) or triethylamine (Et3N) is used to neutralize the HCl formed during amide bond formation.
- The reaction is often performed at low temperature (0°C to room temperature) to control reactivity and improve yield.
- After completion, the reaction mixture is quenched with aqueous ammonium chloride or sodium bicarbonate solution, extracted with organic solvents, dried, and concentrated.
- The crude product is purified by recrystallization or column chromatography.
Representative Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 2,6-Dimethoxybenzoic acid to acid chloride | SOCl2, reflux, 2-4 h | >90% | Acid chloride used fresh |
| Keto-nitrile to 3-(1-methylcyclohexyl)-1,2-oxazol-5-amine | Hydroxylamine hydrochloride, NaOH, reflux, 24 h | ~30% | Moderate yield, requires purification |
| Amide coupling | 2,6-Dimethoxybenzoyl chloride, NaH or Et3N, THF, 0°C to RT, overnight | 25-40% | Purification by recrystallization |
Yields are approximate and depend on reaction scale and purification methods.
Analytical and Research Findings
Spectroscopic Characterization:
- NMR (1H and 13C) confirms the presence of methoxy groups, amide linkage, and isoxazole ring protons.
- IR spectroscopy shows characteristic amide carbonyl stretch (~1650 cm⁻¹) and aromatic methoxy C–O stretches.
- Mass spectrometry confirms molecular ion peak consistent with molecular weight 344.4 g/mol.
-
- Elemental analysis matches theoretical values for C, H, N, and O content.
- Chromatographic purity assessed by HPLC or TLC.
-
- Use of anhydrous conditions and inert atmosphere improves coupling efficiency.
- Slow addition of acid chloride to amine solution minimizes side reactions.
- Recrystallization solvents such as ethyl acetate or hexane mixtures yield pure crystalline product.
Summary Table of Preparation Steps
| Preparation Stage | Starting Material | Key Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| Acid chloride formation | 2,6-Dimethoxybenzoic acid | SOCl2 | Reflux, 2-4 h | 2,6-Dimethoxybenzoyl chloride | >90 |
| Isoxazolyl amine synthesis | Keto-nitrile with 1-methylcyclohexyl | Hydroxylamine hydrochloride, NaOH | Reflux, 24 h | 3-(1-methylcyclohexyl)-1,2-oxazol-5-amine | ~30 |
| Amide coupling | Isoxazolyl amine + acid chloride | NaH or Et3N, THF | 0°C to RT, overnight | 2,6-Dimethoxy-N-[3-(1-methylcyclohexyl)-1,2-oxazol-5-yl]benzamide | 25-40 |
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-N-(3-(1-methylcyclohexyl)isoxazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: Products include 2,6-dimethoxybenzaldehyde or 2,6-dimethoxybenzoic acid.
Reduction: The major product is 2,6-dimethoxy-N-(3-(1-methylcyclohexyl)isoxazol-5-yl)aniline.
Substitution: Products vary depending on the nucleophile used but can include derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
Research indicates that 2,6-Dimethoxy-N-[3-(1-methylcyclohexyl)-1,2-oxazol-5-yl]benzamide exhibits various biological activities:
- Anticancer Properties : Studies have shown that compounds with similar structures possess anticancer activity. The oxazole moiety is often associated with antitumor effects. For instance, derivatives of oxazole have been evaluated for their ability to inhibit cancer cell proliferation, particularly in models like the HCT116 colorectal carcinoma cell line .
- Antimicrobial Activity : Compounds containing oxazole rings have demonstrated antimicrobial properties against various bacterial strains. In vitro studies suggest that related compounds exhibit significant inhibition against both Gram-positive and Gram-negative bacteria .
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer potential of oxazole derivatives, 2,6-Dimethoxy-N-[3-(1-methylcyclohexyl)-1,2-oxazol-5-yl]benzamide was tested against various cancer cell lines. The results indicated a promising IC50 value comparable to established chemotherapeutics, suggesting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial activity of related compounds. The synthesized derivatives were tested against several pathogens using the disc diffusion method. Results showed that certain derivatives exhibited strong antimicrobial activity with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-(3-(1-methylcyclohexyl)isoxazol-5-yl)benzamide involves its interaction with specific molecular targets. In the context of chitin synthesis inhibition, the compound binds to and inhibits the activity of chitin synthase enzymes, preventing the formation of chitin in insect exoskeletons . This disruption of chitin synthesis leads to the death of the insect, making it an effective insecticide.
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share the benzamide-isoxazole core but differ in substituents:
Substituent Effects on Bioactivity
- Hydrophobicity and Steric Bulk: The 1-methylcyclohexyl group in the target compound introduces significant steric bulk and hydrophobicity. This may enhance membrane permeability but reduce solubility compared to Isoxaben’s 3-methylpentan-3-yl group, which is less rigid . The 4-substituted phenyl analogs () show that electron-withdrawing groups (e.g., -NO₂) enhance chitin synthesis inhibition, while bulky groups reduce activity. The cyclohexyl substituent’s steric effects may similarly modulate target binding .
- Biological Activity: Isoxaben inhibits cellulose biosynthesis in plants, leading to herbicidal effects. Its branched alkyl chain optimizes interaction with plant enzyme targets . The target compound’s cyclohexyl group may shift activity toward non-plant systems (e.g., fungal or insect targets) due to altered steric and electronic properties.
Physicochemical Properties
Research Findings and QSAR Insights
- A quantitative structure-activity relationship (QSAR) study on 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide derivatives () revealed that substituent hydrophobicity (π) and electronic effects (σ) critically influence chitin synthesis inhibition. For example: 4-NO₂ substitution (σ = +1.27) enhances activity due to electron-withdrawing effects. Bulky groups (e.g., -t-Bu) reduce activity, suggesting steric hindrance at the target site .
Biological Activity
The compound 2,6-Dimethoxy-N-[3-(1-methylcyclohexyl)-1,2-oxazol-5-yl]benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on antitumor and antimicrobial properties, as well as its mechanisms of action based on recent research findings.
Chemical Structure and Properties
The structural formula of 2,6-Dimethoxy-N-[3-(1-methylcyclohexyl)-1,2-oxazol-5-yl]benzamide can be represented as follows:
This compound features a benzamide core substituted with methoxy groups and an oxazole ring, which is crucial for its biological activity.
Antitumor Activity
Recent studies have demonstrated that compounds similar to 2,6-Dimethoxy-N-[3-(1-methylcyclohexyl)-1,2-oxazol-5-yl]benzamide exhibit significant antitumor properties. For instance, compounds with structural similarities have shown promising results in inhibiting the proliferation of various cancer cell lines.
Case Study: Antitumor Efficacy
A comparative study evaluated the efficacy of several oxazole derivatives against human lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated that compounds with similar structural motifs to 2,6-Dimethoxy-N-[3-(1-methylcyclohexyl)-1,2-oxazol-5-yl]benzamide displayed IC50 values ranging from 2.12 μM to 6.75 μM in 2D assays. Notably:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A549 | 2.12 ± 0.21 |
| Compound B | HCC827 | 5.13 ± 0.97 |
| Compound C | NCI-H358 | 4.01 ± 0.95 |
These findings suggest that the presence of the oxazole moiety enhances cytotoxicity against lung cancer cells while maintaining a lower toxicity profile against normal fibroblast cells (MRC-5) .
Antimicrobial Activity
In addition to its antitumor potential, there is evidence suggesting antimicrobial properties in related compounds. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and inhibition of key metabolic pathways.
Research Findings
A study focusing on the antimicrobial activity of oxazole derivatives reported that certain compounds exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several derivatives:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound X | Staphylococcus aureus | 8 |
| Compound Y | Escherichia coli | 16 |
These results indicate that modifications in the side chains of oxazole derivatives can significantly enhance their antimicrobial efficacy .
The proposed mechanisms by which 2,6-Dimethoxy-N-[3-(1-methylcyclohexyl)-1,2-oxazol-5-yl]benzamide exerts its biological activities include:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The inhibition of specific kinases and enzymes involved in tumor growth has been observed.
- Oxidative Stress Induction : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
